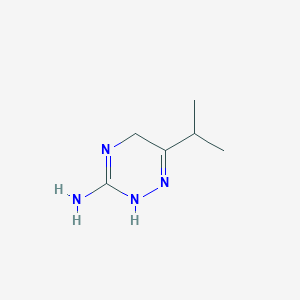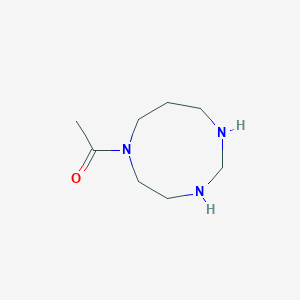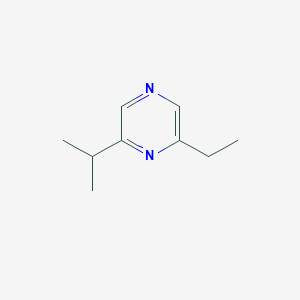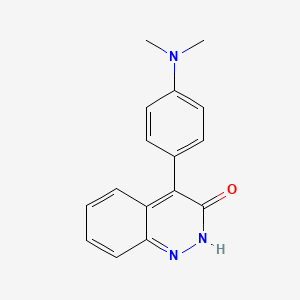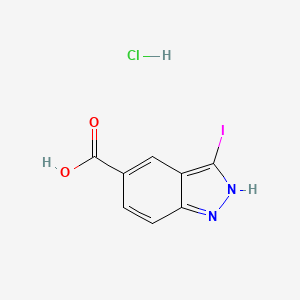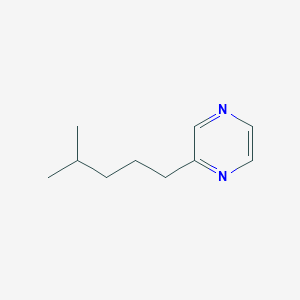
Ethyl4-hydroxypyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-hydroxypyridazine-3-carboxylate is a heterocyclic compound containing a pyridazine ring substituted with an ethyl ester group at the 3-position and a hydroxyl group at the 4-position. Pyridazine derivatives are known for their diverse biological activities and are used in various pharmaceutical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxypyridazine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl acetoacetate with hydrazine hydrate, followed by oxidation to introduce the hydroxyl group at the 4-position. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization and oxidation processes.
Industrial Production Methods: Industrial production of ethyl 4-hydroxypyridazine-3-carboxylate may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-hydroxypyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 4-oxopyridazine-3-carboxylate derivatives.
Reduction: Formation of 4-hydroxypyridazine derivatives with reduced ester groups.
Substitution: Formation of various substituted pyridazine derivatives.
Scientific Research Applications
Ethyl 4-hydroxypyridazine-3-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxypyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play crucial roles in binding to biological targets, influencing enzyme activity, and modulating cellular pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Pyridazine: The parent compound with similar structural features but lacking the ester and hydroxyl groups.
Pyridazinone: A derivative with a carbonyl group at the 3-position instead of the ester group.
Thiazoles: Another class of heterocyclic compounds with diverse biological activities.
Uniqueness: Ethyl 4-hydroxypyridazine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the hydroxyl and ester groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H8N2O3 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
ethyl 4-oxo-1H-pyridazine-3-carboxylate |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-7(11)6-5(10)3-4-8-9-6/h3-4H,2H2,1H3,(H,8,10) |
InChI Key |
KGUIITKLEJNKRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


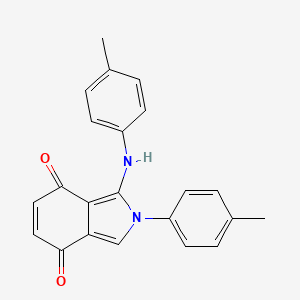
![4-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13102334.png)
![2-Butyl-4-chloro-5-[(4-methoxyphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B13102335.png)
